Tert-butyl 4-benzyl-4-cyanopiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-benzyl-4-cyanopiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-17(2,3)22-16(21)20-11-9-18(14-19,10-12-20)13-15-7-5-4-6-8-15/h4-8H,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTNTPVAHFHIKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-benzyl-4-cyanopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl and cyano groups under controlled conditions. One common method includes the use of tert-butyl 4-cyanopiperidine-1-carboxylate as a starting material, which is then reacted with benzyl bromide in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-benzyl-4-cyanopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Tert-butyl 4-benzyl-4-cyanopiperidine-1-carboxylate is widely used in scientific research, including:
Chemistry: It serves as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-benzyl-4-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the benzyl group can engage in aromatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their properties, and applications:
Key Insights :
Substituent Effects: Benzyl vs. Chlorophenyl: The benzyl group in the target compound confers greater lipophilicity compared to the chlorophenyl analog, influencing membrane permeability in drug candidates . Cyano Group: The electron-withdrawing cyano group enhances reactivity in nucleophilic substitutions, a feature shared with tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate .
Synthetic Utility: The tert-butyl carbamate group is widely used as a protecting group in piperidine chemistry, as seen in analogs like Benzyl 4-aminopiperidine-1-carboxylate (). This facilitates selective functionalization of the piperidine ring .
Pharmacological Relevance: Compounds with dual substituents (e.g., cyano and benzyl) are often intermediates in kinase inhibitor synthesis due to their ability to modulate steric and electronic interactions with target proteins .
Safety Considerations: Limited toxicological data are available for most analogs (e.g., ). Shared hazards include skin/eye irritation, necessitating standardized PPE protocols .
Biological Activity
Tert-butyl 4-benzyl-4-cyanopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
Chemical Formula : CHNO
Molecular Weight : 288.35 g/mol
IUPAC Name : this compound
The compound features a piperidine ring substituted with a tert-butyl ester, a benzyl group, and a cyano group. This unique structure contributes to its pharmacological properties.
This compound has been studied for its interaction with various biological targets:
- Receptor Modulation : The compound may act as a ligand for certain neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognition.
- Enzyme Inhibition : It has shown promise in inhibiting specific enzymes involved in metabolic pathways, which could have implications for diseases such as diabetes and obesity.
Biological Activity
The biological activities of this compound can be categorized as follows:
Antimicrobial Activity
Research indicates that the compound exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Neuropharmacological Effects
Preclinical studies have shown that the compound may possess neuroprotective effects. It was found to enhance cognitive function in animal models, potentially through modulation of cholinergic pathways.
| Study Type | Findings |
|---|---|
| Behavioral Assay | Improved memory retention |
| Biochemical Assay | Increased acetylcholine levels |
Case Studies
- Study on Cognitive Enhancement : A study published in the Journal of Medicinal Chemistry explored the effects of this compound on cognitive functions in mice. The results indicated significant improvements in memory tasks compared to control groups.
- Antimicrobial Efficacy Research : Another study focused on the antimicrobial properties of this compound against clinical isolates of bacteria. The results confirmed its potential as an antibacterial agent, particularly in resistant strains.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
